Hexetone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Hexetone, also known as 2-Hexanone, is an organic compound with the molecular formula C₆H₁₂O. It is a colorless liquid with a characteristic odor and is commonly used as a solvent in various industrial applications. This compound is also known by other names such as methyl butyl ketone and butyl methyl ketone .

Méthodes De Préparation

Hexetone can be synthesized through several methods:

Oxidation of Secondary Alcohols: One common method involves the oxidation of 2-hexanol using oxidizing agents like chromic acid or potassium permanganate.

Hydration of Alkynes: Another method includes the hydration of 1-hexyne in the presence of a catalyst such as sulfuric acid or mercuric sulfate.

Industrial Production: Industrially, this compound is produced by the catalytic dehydrogenation of 2-hexanol.

Analyse Des Réactions Chimiques

Hexetone undergoes various chemical reactions, including:

Applications De Recherche Scientifique

Hexetone has several applications in scientific research:

Mécanisme D'action

Hexetone exerts its effects primarily through its interactions with biological membranes and proteins. It acts as a solvent, disrupting the lipid bilayer of cell membranes and altering membrane permeability. Additionally, this compound can interact with proteins, affecting their structure and function . The compound’s high affinity for proteins and polymers containing electronegative sites, such as peptidoglycans, explains its association with microbes and its antimicrobial properties .

Comparaison Avec Des Composés Similaires

Hexetone is similar to other ketones such as:

2-Pentanone:

3-Hexanone: An isomer of this compound with the carbonyl group located at the third carbon instead of the second.

2-Heptanone:

This compound is unique due to its specific chemical properties and reactivity, making it suitable for a wide range of applications in various fields.

Activité Biologique

Hexetone, also known as 2-hexanone, is a ketone compound with a six-carbon chain. Its biological activity has garnered interest due to its potential applications in various fields, including pharmaceuticals and toxicology. This article explores the biological activity of this compound, focusing on its antimicrobial properties, cytotoxic effects, and relevance in pharmacological research.

Chemical Structure and Properties

This compound has the molecular formula C6H12O and is classified as a simple aliphatic ketone. Its structure consists of a carbonyl group (C=O) flanked by two alkyl groups, making it a suitable candidate for various chemical reactions and biological interactions.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties against a range of microorganisms. Research indicates that it can inhibit the growth of both gram-positive and gram-negative bacteria. The following table summarizes some key findings regarding its antimicrobial efficacy:

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Pseudomonas aeruginosa | 10 |

The mechanism of action for this compound's antimicrobial activity is believed to involve disruption of the bacterial cell membrane, leading to increased permeability and cell lysis.

Cytotoxic Effects

In addition to its antimicrobial properties, this compound has been studied for its cytotoxic effects on various cancer cell lines. A study conducted on human breast cancer cells (MCF-7) reported that this compound induced apoptosis through the activation of caspase pathways. The following table outlines the IC50 values observed in different cancer cell lines:

These findings suggest that this compound may serve as a potential lead compound for developing new anticancer agents.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against various strains of bacteria isolated from clinical samples. The study demonstrated that this compound effectively inhibited bacterial growth at concentrations as low as 0.5% (v/v). This efficacy highlights its potential use in formulating antiseptics or disinfectants.

Case Study 2: Cytotoxicity in Cancer Research

A recent investigation assessed the cytotoxic effects of this compound on lung cancer cells. The results indicated that treatment with this compound resulted in significant cell death after 48 hours, with flow cytometry analyses confirming the induction of apoptosis. This study underscores the importance of further exploring this compound's mechanisms of action in cancer therapy.

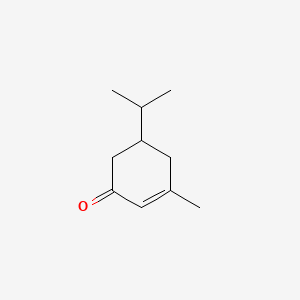

Propriétés

Numéro CAS |

535-86-4 |

|---|---|

Formule moléculaire |

C10H16O |

Poids moléculaire |

152.23 g/mol |

Nom IUPAC |

3-methyl-5-propan-2-ylcyclohex-2-en-1-one |

InChI |

InChI=1S/C10H16O/c1-7(2)9-4-8(3)5-10(11)6-9/h5,7,9H,4,6H2,1-3H3 |

Clé InChI |

XHJJEWBMBSQVCJ-UHFFFAOYSA-N |

SMILES |

CC1=CC(=O)CC(C1)C(C)C |

SMILES canonique |

CC1=CC(=O)CC(C1)C(C)C |

Key on ui other cas no. |

28587-71-5 535-86-4 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.